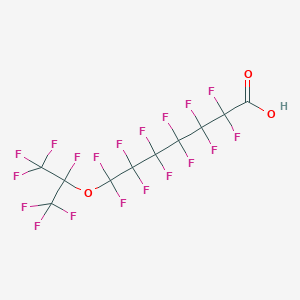

Perfluoro-7-isopropoxyheptanoic acid

Beschreibung

Categorization and Nomenclature of Perfluoro-7-isopropoxyheptanoic Acid within PFAS Chemistry

Per- and polyfluoroalkyl substances are broadly categorized into non-polymers and polymers. This compound falls under the non-polymer category. More specifically, it can be classified as a perfluoroalkyl carboxylic acid (PFCA), which is a subgroup of perfluoroalkyl acids (PFAAs). nih.govindustrialchemicals.gov.au PFAAs are characterized by a perfluorinated alkyl chain and a functional group, and are often considered terminal degradation products of other PFAS precursors. nih.gov

The nomenclature of PFAS can be complex. For many common PFAAs, a shorthand is used: PFXY, where 'PF' stands for perfluoro, 'X' denotes the number of carbons in the alkyl chain, and 'Y' indicates the functional group. industrialchemicals.gov.au However, for a compound like this compound, this simple naming convention is insufficient due to the presence of an ether linkage (an oxygen atom connecting two parts of the carbon chain). Its name explicitly indicates a seven-carbon heptanoic acid structure with an isopropoxy group attached at the seventh carbon, and with all hydrogen atoms on the alkyl chain replaced by fluorine atoms.

General Environmental and Research Significance of PFAS as Emerging Contaminants

PFAS are recognized as significant emerging contaminants due to their widespread presence in the environment and their potential to cause adverse health effects. mdpi.comresearchgate.net These substances have been detected globally in various environmental matrices including surface water, groundwater, soil, and even in the tissues of wildlife and humans. mdpi.comnih.gov Major sources of PFAS contamination include industrial sites, landfills, wastewater treatment plants, and the use of firefighting foams. researchgate.net

The persistence and bioaccumulative nature of many PFAS compounds raise concerns about their long-term impact on ecosystems and human health. nih.gov Research has linked exposure to certain PFAS with a range of health issues, including developmental problems, liver and kidney damage, and an increased risk of some cancers. nih.govnih.gov Consequently, there is a significant global effort to understand the fate, transport, and toxicology of these compounds, leading to the development of regulations and remediation strategies. mdpi.comdiva-portal.org

Current Research Landscape and Knowledge Gaps for this compound and Analogous Perfluorinated Carboxylic Acids

The research landscape for PFAS has historically been dominated by studies on legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS). nih.gov As the production and use of these long-chain PFAS have been phased out, a new generation of shorter-chain and ether-containing PFAS, such as this compound, have emerged as replacements.

A significant knowledge gap exists for many of these emerging PFAS, including this compound. There is a notable lack of publicly available scientific literature and data specifically detailing its environmental occurrence, fate, and toxicological profile. While general analytical methods for detecting PFCAs, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are well-established, specific methods and reference standards for every emerging PFAS are not always readily available. mdpi.com

The table below illustrates the kind of chemical and physical property data that is available for a well-studied analogous compound, Perfluoroheptanoic acid (PFHpA), highlighting the type of information that is currently lacking for this compound.

| Property | Value for Perfluoroheptanoic acid (PFHpA) |

| Chemical Formula | C7HF13O2 |

| Molecular Weight | 364.06 g/mol |

| Boiling Point | 175 °C |

| Melting Point | 30 °C |

| Density | 1.792 g/cm³ at 20 °C |

| Vapor Pressure | 0.133 mm Hg at 25 °C |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid |

| CAS Number | 375-85-9 |

| (Data sourced from PubChem) semanticscholar.org |

The absence of such fundamental data for this compound underscores the challenges researchers and regulators face. Understanding the environmental behavior and potential risks of these newer PFAS is critical. Future research will need to focus on synthesizing analytical standards, developing specific detection methods, and conducting comprehensive environmental monitoring and toxicological studies to fill these critical knowledge gaps.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF19O3/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)10(28,29)32-7(21,8(22,23)24)9(25,26)27/h(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUULLNFNNTPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF19O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663108 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-7-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32347-41-4 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-7-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Methodologies for Detection and Quantification of Perfluoro 7 Isopropoxyheptanoic Acid and Analogs

Chromatographic Techniques for Separation and Analysis

Chromatographic separation is a critical step in the analysis of Perfluoro-7-isopropoxyheptanoic acid and its analogs, serving to isolate the target analytes from complex sample matrices and to separate isomeric forms that may exhibit different environmental fates and toxicities.

Liquid Chromatography (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC))

High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones of PFAS analysis. chromatographyonline.comscientistlive.com These techniques are favored for their high resolution and sensitivity, particularly when paired with mass spectrometry. chromatographyonline.com For the analysis of a broad range of PFAS, including legacy, alternative, and ultrashort-chain compounds, reversed-phase chromatography is well-established. scientistlive.com The use of specialized columns, such as those with C18 stationary phases, is common for separating PFAS. scientistlive.comsigmaaldrich.com To mitigate background contamination from the analytical instrumentation itself, a "delay column" can be installed between the pump mixer and the injector, which helps to separate any instrument-related PFAS from the analytes in the sample. scientistlive.comsigmaaldrich.com

The separation of branched and linear isomers of PFAS is a significant analytical challenge, as these isomers can have identical mass-to-charge ratios but different toxicological properties. nih.gov UHPLC systems, with their smaller particle-sized columns, offer faster and more efficient separations with improved resolution and sensitivity compared to traditional HPLC. chromatographyonline.com This enhanced separation capability is crucial for resolving the complex mixtures of isomers often found in environmental samples. researchgate.netnih.gov For instance, different ratios of mobile phase components, such as water and methanol (B129727), can be optimized to improve the resolution of isomeric peaks.

Ion Chromatography

Ion chromatography (IC) is another valuable technique for the analysis of ionic and polar compounds, including certain PFAS. While not as commonly used as LC-MS/MS for targeted PFAS analysis, IC, particularly when combined with combustion techniques (Combustion Ion Chromatography - CIC), offers a non-targeted approach for determining the total organic fluorine (TOF) content in a sample. chromatographyonline.comacs.orgchromatographyonline.comthermofisher.commetrohm.com This can provide a more comprehensive view of PFAS contamination by including compounds not captured by targeted methods. acs.org In the CIC process, samples are combusted at high temperatures to convert organofluorine compounds into hydrogen fluoride (B91410) (HF), which is then absorbed and analyzed by IC. acs.org This method is particularly useful for screening samples to identify those with high levels of unknown or "dark matter" PFAS. thermofisher.com

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) is the definitive detection method for PFAS analysis due to its high selectivity and sensitivity, enabling the identification and quantification of these compounds at trace levels.

Tandem Mass Spectrometry (MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of PFAS, including ether-containing PFAS. scientistlive.comwaters.com This method offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte. For perfluoroalkyl carboxylic acids (PFCAs), a common fragmentation pathway involves the initial loss of the carboxyl group (decarboxylation). nih.govresearchgate.netlibretexts.org However, the fragmentation of the resulting perfluoroalkyl anion can be complex and may involve fluorine migrations, leading to a series of new anions before further fragmentation. nih.govresearchgate.netwell-labs.com

The choice of precursor ion can be critical, especially for branched isomers. For some branched perfluoroalkyl ether carboxylic acids (PFECAs), detection using the [M-H]⁻ precursor ion can be poor due to in-source decarboxylation. In such cases, monitoring transitions from the [M-CO₂H]⁻ precursor ion can provide significantly better signal response. This highlights the importance of developing isomer-specific MS/MS methods to ensure accurate quantification.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, which is invaluable for the identification of unknown or emerging PFAS for which analytical standards may not be available. nih.gov HRMS can help to elucidate the elemental composition of an unknown compound based on its exact mass. This capability is crucial for characterizing the complex mixtures of PFAS found in the environment.

HRMS is also instrumental in distinguishing target analytes from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. nih.gov The ability to achieve high mass resolution allows for the separation of the analyte signal from background matrix ions, leading to more reliable identification and quantification.

Electrospray Ionization (ESI) Applications

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of PFAS by LC-MS. nih.gov ESI is a soft ionization method that typically produces the deprotonated molecule [M-H]⁻ for acidic PFAS in negative ion mode. The efficiency of the ESI process can be influenced by various factors, including the mobile phase composition and the specific properties of the analyte. For some PFAS, the formation of adducts, such as chloride adducts [M+Cl]⁻, can enhance ionization efficiency and improve detection sensitivity.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound and its analogs. The primary goals are to isolate the target analytes from the sample matrix, concentrate them to detectable levels, and minimize interferences.

Solid-Phase Extraction (SPE) is the most widely used technique for extracting and concentrating PFAS from aqueous samples. chromatographyonline.comwaters.com For anionic compounds like perfluoroalkyl ether carboxylic acids (PFEAs), Weak Anion Exchange (WAX) SPE cartridges are highly effective. chromatographyonline.comwaters.com These cartridges utilize a sorbent with a positive charge to retain the negatively charged carboxylate group of the analyte, while allowing neutral and cationic interferences to pass through. The retained analytes are then eluted with a solvent, often methanol containing a modifying agent like ammonium (B1175870) hydroxide, which disrupts the ionic interaction. chromatographyonline.com Polystyrene-divinylbenzene (PS-DVB) based sorbents are also used, relying on hydrophobic interactions, particularly for longer-chain PFAS. chromatographyonline.com

For solid matrices such as soil, sediment, and biosolids, sample preparation typically begins with solvent extraction, often using methanol or acetonitrile, sometimes with the addition of a base like potassium hydroxide, followed by cleanup steps that may include SPE. epa.govepa.gov

Derivatization is a chemical modification process employed to enhance the analytical properties of a compound. For non-volatile PFEAs, derivatization is often necessary to enable analysis by Gas Chromatography (GC). nih.govmagtech.com.cn The process converts the polar carboxylic acid group into a less polar, more volatile derivative. Common strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., isobutanol) in the presence of an acid catalyst or a derivatizing agent like isobutyl chloroformate (IBCF) to form a volatile ester. nih.gov

Amidation: Converting the carboxylic acid into an amide using a reagent such as 2,4-difluoroaniline (B146603) (DFA) in the presence of a dehydrating agent like N,N′-dicyclohexylcarbodiimide (DCC). nih.govtntech.edu

These derivatization reactions make the analytes amenable to separation by GC and detection by mass spectrometry. tntech.edu

Table 1: Common Sample Preparation and Derivatization Techniques

| Technique | Description | Typical Application | Key Reagents/Sorbents |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Concentrates analytes from liquid samples and removes interferences. | Water (drinking, surface, wastewater), liquid extracts of solids. | Weak Anion Exchange (WAX), Polystyrene-divinylbenzene (PS-DVB). chromatographyonline.comchromatographyonline.com |

| Solvent Extraction | Extracts analytes from solid samples into a liquid solvent. | Soil, sediment, biosolids, tissue. epa.govepa.gov | Methanol, Acetonitrile, Potassium Hydroxide. epa.govepa.gov |

| Esterification | Converts carboxylic acids to volatile esters for GC analysis. | Analysis of PFEAs by GC-MS. | Isobutanol, Isobutyl chloroformate (IBCF). nih.gov |

| Amidation | Converts carboxylic acids to volatile amides for GC analysis. | Analysis of PFEAs by GC-MS. | 2,4-difluoroaniline (DFA), N,N′-dicyclohexylcarbodiimide (DCC). nih.govtntech.edu |

Challenges in Environmental Matrix Analysis and Low Trace Level Determination

The analysis of this compound in environmental samples is fraught with challenges, primarily stemming from the complexity of the sample matrices and the extremely low concentrations at which these compounds are often found.

Matrix Effects are a significant hurdle in LC-MS/MS analysis. researchgate.netmdpi.com Co-extracted compounds from the sample matrix (e.g., humic acids in surface water, lipids in biota, or various organic compounds in wastewater) can interfere with the ionization of the target analyte in the mass spectrometer's source. epa.govwaters.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. researchgate.net To mitigate these effects, extensive sample cleanup is required, and the use of isotopically labeled internal standards that co-elute with the native analyte is essential for correction. epa.govnih.gov

Low Trace Level Determination is another major challenge. PFEAs are often present in the environment at parts-per-trillion (ng/L) or even lower concentrations. nih.govmdpi.com Achieving the required method detection limits (MDLs) necessitates highly sensitive instrumentation, such as modern tandem quadrupole mass spectrometers, and meticulous sample preparation to concentrate the analyte significantly before analysis. waters.commdpi.com

Background Contamination poses a constant risk during the entire analytical process, from sample collection to final analysis. researchgate.net PFAS are ubiquitous in many laboratory materials, including PTFE components in instruments, vials, and solvents. This can lead to false positives or elevated background levels, compromising the accuracy of trace-level measurements. Rigorous quality control, including the analysis of frequent method blanks and the use of PFAS-free labware, is crucial to manage this issue. itrcweb.org

Table 2: Key Challenges in PFEA Analysis

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Matrix Effects | Interference from co-extracted compounds affecting analyte ionization in the MS source. researchgate.net | Extensive sample cleanup (e.g., carbon filtration), use of isotopically labeled internal standards, standard addition method. researchgate.netnih.gov |

| Low Detection Limits | Need to quantify analytes at very low concentrations (ng/L or pg/g). mdpi.com | Use of high-sensitivity LC-MS/MS systems, large volume injection, effective sample concentration (e.g., SPE). waters.commdpi.com |

| Background Contamination | Introduction of PFAS from sampling equipment, labware, or analytical instruments. researchgate.net | Use of PFAS-free sampling and lab materials, regular analysis of method blanks, instrument modification to remove PFAS-containing parts. itrcweb.org |

Development of Standardized Analytical Methods

To ensure data quality, comparability, and regulatory acceptance, significant efforts have been made to develop and validate standardized analytical methods for PFAS, including PFEAs.

The U.S. Environmental Protection Agency (EPA) has been at the forefront of this effort. EPA Method 1633 , finalized in 2024, is a comprehensive, multi-laboratory validated method for the analysis of 40 PFAS compounds in a wide range of matrices, including wastewater, surface water, groundwater, soil, biosolids, and tissue. alsglobal.commeasurlabs.comuseforesight.io This method utilizes isotope dilution LC-MS/MS, which is considered the gold standard for accurate quantification as it corrects for both extraction efficiency and matrix effects. epa.govalsglobal.com The list of 40 target analytes in Method 1633 includes several per- and polyfluoroether carboxylic and sulfonic acids, making it directly relevant for the analysis of compounds like this compound and its analogs. epa.govnelac-institute.org

For drinking water, EPA Method 533 specifically targets 25 short-chain PFAS, including several PFEAs. epa.govlabdepotinc.com Like Method 1633, it employs isotope dilution and relies on SPE for sample preparation followed by LC-MS/MS analysis. epa.govlabdepotinc.com

The development of these standardized methods involves rigorous multi-laboratory validation studies to establish performance criteria such as method detection limits (MDLs), precision, and accuracy across different labs and sample types. epa.govnelac-institute.orgclu-in.org This ensures that the methods are robust, reliable, and can be consistently implemented by different laboratories to generate comparable data for environmental monitoring and regulatory compliance under programs like the Clean Water Act. epa.govalsglobal.com These methods are considered "performance-based," allowing for certain modifications to improve performance, provided that all specified quality control criteria are met. epa.gov

Table 3: Key Standardized EPA Methods for PFAS Analysis

| Method | Applicable Matrices | Number of Analytes | Key Features |

|---|---|---|---|

| EPA Method 1633 | Wastewater, surface water, groundwater, soil, sediment, biosolids, tissue. epa.govmeasurlabs.com | 40 (including PFEAs). alsglobal.commeasurlabs.com | Multi-laboratory validated, isotope dilution LC-MS/MS, comprehensive matrix coverage. alsglobal.comclu-in.org |

| EPA Method 533 | Drinking Water. epa.govlabdepotinc.com | 25 (including short-chain PFEAs). epa.gov | Isotope dilution, SPE with Weak Anion Exchange (WAX) sorbent, targets emerging short-chain PFAS. epa.govlabdepotinc.com |

| EPA Method 537.1 | Drinking Water. epa.govepa.gov | 18. epa.gov | SPE with SDVB sorbent, established method for legacy and some emerging PFAS. epa.govlabdepotinc.com |

Toxicological Research on Perfluoro 7 Isopropoxyheptanoic Acid and Pfas in Non Human Biological Systems

In Vitro Studies in Cellular Systems

In vitro studies are crucial for understanding the toxicity of PFAS at the cellular level, providing insights into their mechanisms of action without the complexities of a whole organism.

Cell-Based Test Systems

A variety of cell-based systems have been employed to investigate the effects of PFAS. For instance, the Fisher rat thyroid cell line-5 (FRTL-5) has been used to study the effects of PFOA and PFOS on thyroid cells. Research has shown that at high concentrations (10^5 nM), both PFOA and PFOS can inhibit cell proliferation, primarily by inducing cell death. nih.gov These compounds were found to enter the thyroid cells through a passive diffusion mechanism. nih.gov Another study utilized porcine oocytes and their surrounding cumulus cells to evaluate the effects of PFOA. This research demonstrated that PFOA negatively impacts oocyte viability and maturation, as well as the viability of cumulus cells. biorxiv.org Human peripheral blood mononuclear cells (PBMCs) have also been used as a model to compare the cytotoxicity of PFOA and its shorter-chain alternatives, revealing that PFOA can significantly decrease cell viability and alter cell size and granularity. researchgate.net

Mechanistic Investigations at Cellular and Molecular Levels

Mechanistic studies at the cellular and molecular levels have revealed several ways in which PFAS can exert their toxic effects. A prominent mechanism is the induction of oxidative stress. In porcine cumulus cells, PFOA exposure led to a significant increase in the generation of reactive oxygen species (ROS), protein carbonylation, and DNA damage. biorxiv.org Similarly, in human PBMCs, PFOA was found to increase intracellular ROS and reactive nitrogen species (RNS) levels, suggesting that both oxidative and nitrosative stress contribute to its cytotoxic potential. researchgate.net

Studies on rat pancreatic β-cell-derived RIN-m5F cells have shown that PFOA can induce apoptosis through increased oxidative stress and mitochondrial dysfunction. mdpi.com This includes the collapse of the mitochondrial membrane potential, reduced ATP levels, and the release of cytochrome c. mdpi.com Furthermore, in vitro screening of a large number of PFAS has been conducted to assess their potential to interfere with the thyroid hormone system. pfascentral.org These studies examine interactions with key molecular initiating events, such as binding to thyroid hormone transport proteins. pfascentral.org While many PFAS showed low potential for impacting the thyroid hormone system, some exhibited binding affinity to the carrier protein transthyretin. pfascentral.org

In Vivo Animal Model Studies

In vivo studies using various animal models are essential for understanding the systemic effects of PFAS, including their absorption, distribution, metabolism, and excretion, as well as their impact on different organs and developmental stages.

Model Organism Selection and Study Design

A diverse range of model organisms has been utilized in PFAS toxicology research. Rodents, particularly mice and rats, are common models for studying systemic toxicity, including effects on the liver, pancreas, and reproductive system. nih.govmdpi.comencyclopedia.pub For example, studies have investigated the effects of PFOA in C57BL/6 mice to examine immunomodulation and pancreatic toxicity. nih.govnih.gov

The invertebrate nematode Caenorhabditis elegans has emerged as a valuable model for high-throughput screening of PFAS toxicity due to its genetic tractability and short life cycle. frontiersin.org Studies with C. elegans have compared the toxicity of a wide array of legacy and emerging PFAS, revealing structure-specific variations in toxicity. nih.govfrontiersin.org

Aquatic organisms are also critical models, given the prevalence of PFAS in aquatic environments. The marine alga Chlorella sp. has been used to investigate the effects of PFOA and PFOS on primary producers, focusing on endpoints like growth rate and photosynthetic activity. Aquatic invertebrates such as the Asian clam (Corbicula fluminea) and various mussels have been used to assess the impacts of PFAS on filtration rates, oxidative stress, and DNA integrity. encyclopedia.pub The zebrafish (Danio rerio) is another important vertebrate model for studying developmental toxicity and neurobehavioral effects.

Toxicokinetics and Toxicodynamics in Animal Models

Toxicokinetic studies describe how a substance is absorbed, distributed, metabolized, and excreted by an organism. For PFOA in experimental animals, it is well-absorbed after oral and inhalation exposure. frontiersin.org Once in the body, it primarily distributes to the liver and plasma, with lower levels found in the kidneys and lungs. frontiersin.org PFOA is excreted through both urine and feces, and there is evidence of enterohepatic circulation, which can reduce fecal excretion. frontiersin.org The biological half-life of PFOA varies significantly between species and sexes, largely due to differences in renal clearance, which in rats is influenced by sex hormones. frontiersin.org

Biological Endpoints in Non-Human Systems

A wide array of biological endpoints are assessed in non-human systems to characterize the toxicity of PFAS.

Oxidative Stress Responses: A common finding across different models is the induction of oxidative stress. In the marine alga Chlorella sp., exposure to PFOA and PFOS led to an increase in ROS and antioxidant substances. In mice, PFOA exposure resulted in a dose-dependent increase in a lipid peroxidation product and the induction of antioxidant response genes in the pancreas. nih.gov Studies on porcine oocytes and cumulus cells also demonstrated increased ROS generation and DNA damage following PFOA exposure. biorxiv.org

Photosynthetic Activity Disruption in Algae: In Chlorella sp., PFOA and PFOS were found to inhibit photosynthetic activity, as indicated by a significant reduction in the maximal quantum yield and relative electron transfer rate.

Cell Membrane Integrity: PFOA and PFOS absorbed by Chlorella sp. cells caused damage to the cell membrane.

Metabolic Alterations: Exposure to PFOA and PFOS in Chlorella sp. resulted in metabolic disorders.

Organ-Level Effects in Animal Models: In rodents, the liver is a primary target for PFAS toxicity, with effects such as increased liver weight being commonly reported. mdpi.com The pancreas is also a target organ, with PFOA exposure in mice leading to focal ductal hyperplasia and inflammation at higher doses. nih.gov

Reproductive and Developmental Effects in Animal Models: Prenatal exposure to certain PFAS has been shown to have adverse developmental outcomes. In mice, exposure to Perfluorononanoic acid (PFNA) during gestation led to reduced pup survival and delayed eye opening. mdpi.comencyclopedia.pub In the white-footed mouse, prenatal exposure to high doses of PFOS caused neonatal mortality. Studies in C. elegans have shown that various PFAS can reduce brood size and prolong generation time.

Immune System Modulation in Animal Models: PFOA has been shown to modulate the immune system in mice. Studies have demonstrated that PFOA exposure can suppress IgM antibody synthesis in a dose-dependent manner. nih.gov

Neurological Effects in Invertebrates: In C. elegans, exposure to PFOS has been linked to neurodegeneration, with mitochondria suggested as a target of toxicity. frontiersin.org

Behavioral Changes in Aquatic Invertebrates: Studies on the invertebrate C. elegans have shown that exposure to PFAS can lead to a significant reduction in motility. nih.gov Specifically, Perfluorobutane sulfonate (PFBS) has been found to retard locomotion behavior. nih.gov In the Asian clam (Corbicula fluminea), PFOS exposure caused a decrease in filtration rates. Zebrafish exposed embryonically to PFOS have exhibited long-term behavioral alterations, including changes in locomotor activity.

Interactive Data Table: Comparative Toxicity of Various PFAS in Caenorhabditis elegans

Below is a table summarizing the effective concentration (EC50) values for developmental toxicity in the N2 strain of C. elegans for a range of PFAS compounds. Lower EC50 values indicate higher toxicity.

| Compound Name | Abbreviation | Chemical Class | EC50 (µM) |

| Perfluorooctane (B1214571) sulfonamide | PFOSA | Fluorosulfonamide | > 100 |

| Perfluorobutane sulfonamide | PFBSA | Fluorosulfonamide | ~1,000 |

| Perfluorooctane sulfonate | PFOS | Sulfonic Acid | ~1,000 |

| Perfluorononanoic acid | PFNA | Carboxylic Acid | ~1,000 |

| Perfluorooctanoic acid | PFOA | Carboxylic Acid | ~10,000 |

| Hexafluoropropylene oxide dimer acid | GenX | Fluoroether Carboxylic Acid | ~10,000 |

| Perfluoro(2-ethoxyethane)sulfonic acid | PFEESA | Fluoroether Sulfonic Acid | ~20,000 |

| Perfluorobutane sulfonate | PFBS | Sulfonic Acid | ~26,400 |

| Perfluoropentanoic acid | PFPeA | Carboxylic Acid | ~31,530 |

| Perfluorobutanoic acid | PFBA | Carboxylic Acid | ~36,900 |

Data sourced from a study on structure-specific variation in PFAS toxicity in C. elegans. nih.govfrontiersin.org

Ecotoxicological Assessments

While comprehensive ecotoxicological data for Perfluoro-7-isopropoxyheptanoic acid is not currently available in peer-reviewed literature, the potential environmental impacts of this compound can be inferred by examining research on structurally similar per- and polyfluoroalkyl substances (PFAS), particularly other ether-containing PFAS (ether-PFAS) and perfluoroalkyl carboxylic acids (PFCAs). The following sections summarize the known ecotoxicological effects of these related compounds in non-human biological systems, providing a scientifically grounded estimation of the potential risks associated with this compound.

Impacts on Aquatic Ecosystems

The introduction of PFAS into aquatic environments is a significant concern due to their persistence and potential for bioaccumulation. mdpi.comnih.gov Research on various PFAS, including those with ether linkages, indicates a range of adverse effects on aquatic organisms, from microorganisms to fish. mdpi.comnih.gov

Toxicity to Aquatic Invertebrates:

Aquatic invertebrates are fundamental to the health of aquatic ecosystems, serving as a food source for higher trophic levels and contributing to nutrient cycling. nih.gov Studies on legacy PFAS and some ether-PFAS have demonstrated their toxicity to these organisms. For instance, perfluorooctanoic acid (PFOA), a well-studied PFCA, has shown toxicity to the oligochaete Tubifex tubifex, with effects observed after prolonged exposure. nih.gov The toxicity of perfluorinated carboxylic acids to Tubifex tubifex was found to vary with carbon chain length, with C10 and C11 acids showing higher toxicity than C8, C9, and C12 acids. nih.gov

The acute toxicity of PFAS to aquatic invertebrates, such as crustaceans, generally increases with the length of the fluorinated alkyl chain. nih.gov Crustaceans are often among the most sensitive invertebrate taxa to PFAS exposure. nih.gov While specific data for this compound is lacking, its structure suggests a potential for adverse effects on aquatic invertebrates, warranting further investigation.

Bioaccumulation and Trophic Transfer in Aquatic Food Webs:

A significant concern with PFAS is their ability to bioaccumulate in organisms and biomagnify through food webs. nih.gov Research on ether-PFAS has shown that their bioaccumulation potential varies depending on their specific structure. nih.gov For example, a study on perfluoroalkyl ether carboxylic acids (PFECAs) in an estuarine food web found that compounds with six or more perfluorinated carbons could biomagnify. nih.gov In contrast, a shorter-chain ether-PFAS, perfluoro-2-methoxyacetic acid (PFMOAA), underwent biodilution. nih.gov

Given that this compound possesses a relatively long fluorinated chain and an ether linkage, it may have the potential to bioaccumulate in aquatic organisms. The presence of ether-PFAS has been documented in various aquatic species, and their concentrations can be elevated in organisms near industrial sources. nih.govoaepublish.com The consumption of contaminated aquatic organisms represents a potential route of exposure for higher trophic level predators, including humans. nih.gov

Interactive Data Table: Ecotoxicity of Selected Perfluorinated Carboxylic Acids in the Aquatic Invertebrate Tubifex tubifex

| Compound | Exposure Time (ET50 in minutes) for Onset of Damage |

| Perfluorooctanoic acid (C8) | 143 - 257 |

| Perfluorononanoic acid (C9) | 143 - 257 |

| Perfluorodecanoic acid (C10) | 25 - 47 |

| Perfluoroundecanoic acid (C11) | 25 - 47 |

| Perfluorododecanoic acid (C12) | 143 - 257 |

| (Data sourced from Tichý et al., 2007) nih.gov |

Impacts on Terrestrial Ecosystems

The contamination of terrestrial ecosystems with PFAS, including ether-PFAS, can occur through various pathways, such as the application of contaminated biosolids and irrigation with contaminated water. nih.gov The presence of these persistent chemicals in soil can lead to uptake by plants and potential adverse effects on soil organisms.

Phytotoxicity and Bioaccumulation in Plants:

Research has demonstrated that ether-PFAS can be taken up by plants from the soil, with the potential for translocation to different plant tissues. nih.govresearchgate.net The phytotoxicity of ether-PFAS can manifest in various ways, including impacts on seed germination, plant growth, photosynthesis, and the induction of oxidative stress. nih.govresearchgate.net

Studies on various plant species have shown that the bioaccumulation of PFAS is influenced by the specific compound and plant species. ncsu.edu For instance, short-chain PFAS and some ether-PFAS have been shown to be readily taken up by weeds, suggesting a potential for phytoextraction as a remediation strategy. ncsu.edu However, this also highlights the risk of these compounds entering the terrestrial food chain. The impact of PFAS on plants can also involve disturbances in metabolic pathways, affecting amino acids, lipids, and other essential compounds. researchgate.net

Effects on Soil Organisms:

The health of terrestrial ecosystems is intrinsically linked to the diversity and activity of soil organisms. Limited but growing research indicates that PFAS can have adverse effects on these organisms. nih.gov For example, studies on the earthworm Eisenia fetida have determined lethal concentrations for legacy PFAS like PFOS and PFOA. nih.gov The exposure of soil invertebrates to PFAS can lead to oxidative stress and alterations in antioxidant defense systems. nih.gov

While specific studies on the impact of this compound on soil organisms are not available, the general trend of PFAS toxicity suggests that this compound could pose a risk to the soil microbial community and invertebrates, potentially disrupting crucial ecosystem functions. nih.govresearchgate.net

Interactive Data Table: General Phytotoxic Effects of Ether-PFAS on Plants

| Effect | Description |

| Seed Germination | Inhibition or delay in seed sprouting. |

| Plant Growth | Reduction in root and shoot biomass, and overall plant height. |

| Photosynthesis | Negative impacts on chlorophyll (B73375) content and photosynthetic efficiency. |

| Oxidative Damage | Increased production of reactive oxygen species leading to cellular damage. |

| Antioxidant Enzymes | Altered activities of enzymes involved in mitigating oxidative stress. |

| Genotoxicity | Potential for damage to the genetic material of plant cells. |

| (Information synthesized from Zhang et al., 2023) nih.govresearchgate.net |

Degradation Pathways and Remediation Strategies for Perfluoro 7 Isopropoxyheptanoic Acid and Pfas in Environmental Contexts

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Perfluoro-7-isopropoxyheptanoic acid, these processes primarily include photolysis, hydrolysis, and oxidation reactions.

Photolytic Degradation (e.g., UV-radiation, direct photolysis)

Photolytic degradation, initiated by the absorption of light energy, is a potential pathway for the transformation of some PFAS. For perfluorocarboxylic acids (PFCAs), studies have shown that photolysis can lead to a stepwise degradation, where the molecule is broken down into shorter-chain PFCAs. nih.govresearchgate.net The process often involves the cleavage of the carbon-carbon bond between the carboxylic group and the adjacent perfluorinated carbon. nih.gov While direct photolysis of some PFAS has been observed, the rates can be slow under environmentally relevant conditions. rsc.org

Research on a range of PFCAs (C2–C12) demonstrated that their photodegradation follows pseudo-first-order kinetics, with the rate generally increasing with the length of the carbon chain. nih.gov Trifluoroacetic acid (TFA), a very short-chain PFCA, was found to be resistant to degradation under polychromatic irradiation. nih.gov The primary products of PFCA photolysis are typically shorter-chain PFCAs, fluoride (B91410) ions, and in some cases, perfluoroolefins in the gas phase. nih.gov Although specific studies on the photolytic degradation of this compound are limited, the general principles observed for other PFCAs and PFECAs suggest that UV radiation could potentially initiate its breakdown, likely starting at the carboxylic acid group or the ether linkage.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While the carbon-fluorine (C-F) bond is exceptionally strong and resistant to hydrolysis, the ether linkage (C-O-C) within perfluoroalkyl ether carboxylic acids (PFECAs) like this compound can be a point of vulnerability. acs.org Studies on PFECAs have shown that the cleavage of the ether C-O bond can occur, leading to the formation of unstable perfluoroalcohols that can further degrade. acs.org

Oxidation Reactions

Advanced Oxidation Processes (AOPs) are a prominent area of research for the degradation of PFAS. These processes generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can break down persistent organic pollutants. redalyc.orgresearchgate.net

While perfluoroalkyl acids (PFAAs) are generally recalcitrant to attack by hydroxyl radicals, studies have shown that at low pH, •OH can mineralize PFCAs. nih.govdigitellinc.com Sulfate radicals are more selective and can react with the carboxylic acid headgroup of PFCAs and PFECAs. nih.gov For some polyfluoroalkyl ether acids, the site of sulfate radical attack is the ether moiety itself. nih.gov

The degradation efficiency of PFAS through AOPs can be influenced by factors such as pH and the presence of other substances. redalyc.org For instance, the electrochemical degradation of PFOA and PFOS has been found to be more effective in acidic conditions. redalyc.org Although specific research on the oxidation of this compound is scarce, the general findings for PFECAs suggest that AOPs could be a viable remediation strategy, with the ether linkage and the carboxylic acid group being the probable sites of initial attack.

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The strong carbon-fluorine bonds in PFAS make them generally resistant to microbial degradation. nih.govresearchgate.net

Microbial Degradation and Biotransformation Pathways

The biotransformation of PFAS is often slow and incomplete. caltech.edu For many polyfluorinated compounds, microbial attack is initiated at a non-fluorinated part of the molecule. nih.govacs.org Studies on ether PFAS have shown that the presence of at least one non-fluorinated carbon (-CH₂-) moiety adjacent to the ether bond is often necessary to trigger active microbial degradation under aerobic conditions. nih.govacs.orgnih.gov This process typically involves oxidation of the -CH₂- group, leading to the formation of an unstable hemiacetal that can then break down further. nih.govacs.orguniversityofcalifornia.edu

Given that this compound is a fully fluorinated ether carboxylic acid, it is expected to be highly resistant to aerobic microbial degradation due to the absence of a susceptible non-fluorinated carbon. nih.govacs.org While some microorganisms have been identified that can degrade certain PFAS, often as part of a consortium, the complete mineralization of highly fluorinated compounds like this compound by microorganisms under typical environmental conditions is considered challenging. nih.govsciencedaily.com

Role of Microorganisms, Plants, and Enzymes

Research into the microbial degradation of PFAS has identified certain bacteria and fungi with the potential to transform these compounds. mdpi.com For instance, some studies have focused on engineering enzymes to enhance their ability to cleave the C-F bond. researchgate.netnih.govnih.govdigitellinc.com The enzymatic cleavage of C-F bonds can occur through various mechanisms, including reductive, hydrolytic, and oxidative pathways. researchgate.net

The transformation of PFOA has been observed in the presence of soybean meal and the laccase enzyme, suggesting that certain enzymatic systems can initiate degradation. mdpi.com However, the biotransformation of PFAS is highly dependent on the specific compound's structure, including its chain length and the nature of its functional groups. researchgate.net For PFECAs, the ether linkage is a potential target for enzymatic cleavage. nih.govacs.org While specific enzymes capable of efficiently degrading this compound have not been identified, the broader research into PFAS-degrading enzymes offers potential avenues for future bioremediation strategies. researchgate.netnih.gov

Table of Research Findings on PFAS Degradation

| Degradation Process | PFAS Type | Key Findings | References |

|---|---|---|---|

| Photolytic Degradation | PFCAs | Stepwise degradation to shorter-chain PFCAs; rate increases with chain length. | nih.govresearchgate.net |

| Hydrolysis | PFECAs | Potential cleavage of the C-O ether bond, but generally slow. | acs.orgacs.org |

| Oxidation (AOPs) | PFCAs/PFECAs | Degradation by hydroxyl and sulfate radicals, often more effective at low pH. | redalyc.orgnih.govdigitellinc.com |

| Microbial Degradation (Aerobic) | Ether PFAS | Requires a non-fluorinated carbon adjacent to the ether bond for active degradation. | nih.govacs.orgnih.gov |

| Enzymatic Degradation | PFOA | Transformation observed with laccase enzyme and soybean meal. | mdpi.com |

Ecological Exposure Assessment and Environmental Risk Characterization

Predictive Modeling for Environmental Exposure and Fate

In the absence of extensive empirical data, predictive modeling serves as a critical tool for estimating the environmental exposure and fate of emerging chemicals like Perfluoro-7-isopropoxyheptanoic acid. stone-env.comnih.gov These models utilize the physicochemical properties of a compound to predict its behavior in the environment, including its partitioning between air, water, soil, and sediment, as well as its potential for long-range transport. nih.gov

For many emerging PFAS, key physicochemical properties are not experimentally determined and must be estimated using in silico (computational) tools. nih.gov Software like COSMOtherm and SPARC can predict properties such as vapor pressure, water solubility, and partitioning coefficients (e.g., Log Kow). nih.gov These estimated properties can then be used as inputs for multimedia environmental fate models.

Table 1: Illustrative Estimated Physicochemical Properties and Environmental Fate Predictions for an Ether-PFAS

| Property | Estimated Value | Implication for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | Low to Moderate | Indicates relatively high water solubility and lower potential for partitioning to lipids in organisms compared to some legacy PFAS. |

| Vapor Pressure | Low | Suggests that volatilization from water or soil surfaces is not a major transport pathway. |

| Water Solubility | High | Facilitates transport in surface water and groundwater. |

| Henry's Law Constant | Low | Indicates a low tendency to partition from water to air. |

| Predicted Environmental Half-Life | Long | Suggests high persistence in water, soil, and sediment. |

Note: This table provides illustrative data for a generic ether-PFAS based on modeling studies of similar compounds. Specific values for this compound are not currently available in the public domain.

These modeling approaches, while valuable, are subject to uncertainties. The accuracy of the predictions depends heavily on the quality of the input parameters and the assumptions of the model. Therefore, the results of such predictive studies should be interpreted with caution and ideally be validated with empirical data as it becomes available.

Cross-Species Extrapolation in Ecotoxicology

Assessing the ecotoxicological risk of a chemical requires understanding its potential to cause adverse effects in a variety of organisms. Due to the vast number of species in an ecosystem, it is impossible to test every one. Therefore, cross-species extrapolation is a necessary component of ecotoxicology. nih.gov This involves using toxicity data from a limited number of tested species to predict the potential effects on other, untested species.

For this compound, specific ecotoxicity data are largely unavailable. In such cases, a read-across approach is often employed. This involves using data from structurally similar chemicals to make predictions about the toxicity of the data-poor compound. nih.gov For this compound, relevant analogues would include other ether-PFAS and PFCAs of similar chain length.

Quantitative Structure-Activity Relationship (QSAR) models are another in silico tool used in ecotoxicology. nih.govnih.gov These models correlate the structural features of a chemical with its biological activity, including toxicity. By inputting the structure of this compound into a validated QSAR model, it may be possible to predict its potential to cause various toxic effects.

Species Sensitivity Distributions (SSDs) are a probabilistic approach used to extrapolate from single-species toxicity data to a broader range of species within a community. nih.gov An SSD is a statistical distribution of the toxicity values for different species. From this distribution, a hazardous concentration for a certain percentage of species (e.g., HC5, the concentration at which 5% of species are expected to be affected) can be derived. While a specific SSD for this compound cannot be developed without empirical data, data from surrogate PFAS can be used to construct a preliminary SSD to provide a screening-level hazard assessment. nih.gov

It is important to recognize that there can be significant differences in the toxicokinetics (the absorption, distribution, metabolism, and excretion) of PFAS across different species. nih.govmdpi.com For example, some PFAS show sex-specific differences in elimination rates in certain species. nih.gov These differences can complicate cross-species extrapolation and highlight the need for caution when using data from one species to predict effects in another.

Regulatory Science and Research Policy for Perfluoro 7 Isopropoxyheptanoic Acid and Pfas As Emerging Contaminants

Scientific Basis for Environmental Regulation of PFAS

The scientific foundation for regulating PFAS is built on their unique chemical properties, which lead to significant environmental and human health concerns. A central tenet of this scientific basis is the exceptional persistence of these compounds. The carbon-fluorine bond is one of the strongest in organic chemistry, making PFAS highly resistant to degradation under natural environmental conditions. nih.gov This persistence means that once released, they can remain in the environment for extended periods, leading to long-term exposure. nih.gov

Many PFAS, particularly the long-chain varieties, have been shown to bioaccumulate in organisms, including humans. nih.gov They can build up in the blood, kidneys, and liver. Furthermore, toxicological studies on well-researched PFAS like PFOA and PFOS have demonstrated a range of adverse health effects, including developmental effects, liver and kidney toxicity, immune system disruption, and links to certain types of cancer. google.com

Recognizing the vast number of PFAS and the impracticality of assessing them one by one, a growing scientific consensus supports managing PFAS as a chemical class. nih.gov This approach is justified by their shared characteristics of persistence and potential for harm. The rationale is that even if a specific PFAS has not been extensively studied, its structural similarity to other known harmful PFAS warrants a precautionary regulatory approach.

The scientific basis for regulation also considers the environmental mobility of PFAS. They can be transported over long distances through air and water, leading to widespread contamination even in remote areas. nih.govnih.gov Their presence in drinking water sources is a primary route of human exposure and a major driver for regulatory action. google.com

International and National Research Initiatives and Coordination on PFAS

The global and national response to the challenges posed by PFAS has led to a variety of research initiatives and coordination efforts. These programs aim to better understand the risks associated with PFAS, develop effective remediation technologies, and inform regulatory decision-making.

International Efforts:

At the international level, organizations like the Organisation for Economic Co-operation and Development (OECD) have been instrumental in compiling global databases of PFAS and facilitating information sharing among member countries. The Stockholm Convention on Persistent Organic Pollutants, a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, has listed PFOA, its salts, and PFOA-related compounds, as well as PFOS, its salts, and perfluorooctane (B1214571) sulfonyl fluoride (B91410). This listing obligates participating countries to take measures to eliminate or reduce their release.

In Europe, the European Union has funded research programs and has taken steps towards a broad restriction on the manufacture, use, and placing on the market of PFAS through its REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.

National Initiatives in the United States:

In the United States, several federal agencies are actively involved in PFAS research.

The Environmental Protection Agency (EPA): The EPA's PFAS Strategic Roadmap outlines a comprehensive approach to address PFAS contamination. This includes research on human health effects, environmental contamination, and the development of new analytical methods and remediation technologies. The EPA also conducts nationwide monitoring for PFAS in drinking water under the Unregulated Contaminant Monitoring Rule (UCMR).

The National Toxicology Program (NTP): The NTP, an interagency program, conducts toxicological studies on various PFAS to understand their potential health effects. nih.gov These studies provide critical data for risk assessments.

The Agency for Toxic Substances and Disease Registry (ATSDR): The ATSDR conducts exposure assessments in communities known to have PFAS contamination and develops toxicological profiles for various PFAS to inform public health responses. accustandard.com

The Department of Defense (DOD): Given the historical use of PFAS-containing firefighting foams at military installations, the DOD has a significant research program focused on the remediation and management of PFAS contamination at its sites.

These initiatives often involve collaboration between government agencies, academic institutions, and industry stakeholders to leverage expertise and resources effectively.

Identification of Critical Data Gaps for Environmental Management and Research Prioritization

Despite the growing body of research on PFAS, significant data gaps remain, hindering comprehensive environmental management and risk assessment. The lack of specific data for Perfluoro-7-isopropoxyheptanoic acid is a clear example of these gaps.

Key Data Gaps:

Toxicity of the Vast Majority of PFAS: While legacy PFAS like PFOA and PFOS have been extensively studied, toxicological data for the vast majority of the thousands of other PFAS are limited or non-existent. This includes a lack of information on their potential to cause cancer, reproductive and developmental problems, and other health effects.

Mixture Effects: Humans and wildlife are typically exposed to mixtures of different PFAS. However, most toxicological studies focus on single compounds. Understanding the combined effects of these mixtures is a critical and complex research need.

Analytical Methods: While methods exist to detect a range of PFAS, there is a need for standardized and validated methods to detect a broader spectrum of PFAS in various environmental media, including air, water, soil, and consumer products. The identification and quantification of unknown PFAS remains a significant challenge.

Environmental Fate and Transport: More research is needed to understand how different PFAS move through the environment, their transformation pathways, and their partitioning between different environmental compartments. This information is crucial for predicting exposure and developing effective remediation strategies.

Sources and Exposure Pathways: While industrial sites and the use of firefighting foams are known sources of PFAS contamination, a complete understanding of all sources and the relative importance of different exposure pathways (e.g., drinking water, food, consumer products, indoor air) is still developing.

Safer Alternatives: There is a critical need to identify and develop safer, non-persistent alternatives to PFAS for their many essential uses.

Research Prioritization:

To address these data gaps, research is being prioritized in several key areas. This includes the development of high-throughput screening methods to rapidly assess the toxicity of a larger number of PFAS. Grouping PFAS into categories based on their chemical structure and properties is another strategy to facilitate risk assessment and regulation. Research is also focused on developing more effective and affordable technologies for removing PFAS from drinking water and remediating contaminated sites.

Role of Regulatory Science in Addressing Environmental Challenges of PFAS

Regulatory science plays a pivotal role in translating scientific knowledge about PFAS into effective policies and actions to protect human health and the environment. This involves a continuous interplay between scientific research, risk assessment, and regulatory decision-making.

Key Roles of Regulatory Science:

Developing Risk Assessment Frameworks: Regulatory science provides the methodologies to assess the risks posed by PFAS. This includes developing approaches to extrapolate toxicological data from animal studies to humans, setting health-based guidance values for drinking water and other media, and assessing the risks of exposure to PFAS mixtures.

Informing Regulatory Standards: Scientific data on the occurrence, exposure, and toxicity of PFAS are essential for establishing legally enforceable standards, such as Maximum Contaminant Levels (MCLs) in drinking water.

Evaluating and Approving Analytical Methods: Regulatory agencies are responsible for validating and approving the analytical methods used for compliance monitoring to ensure they are accurate, reliable, and sensitive enough to detect PFAS at levels of concern.

Guiding Remediation Efforts: Scientific understanding of the fate and transport of PFAS in the environment is crucial for developing and evaluating the effectiveness of different remediation technologies for contaminated soil and water.

Fostering Innovation in Alternatives: Regulatory actions can drive the innovation of safer alternatives to PFAS by restricting the use of harmful compounds. Regulatory science can help in evaluating the safety of these alternatives to avoid "regrettable substitutions," where one harmful chemical is replaced by another with similar or unknown risks.

Communicating Risks to the Public: A key function of regulatory science is to communicate complex scientific information about the risks of PFAS to the public, policymakers, and other stakeholders in a clear and understandable way to support informed decision-making.

Future Research Directions and Emerging Areas for Perfluoro 7 Isopropoxyheptanoic Acid and Pfas

Advanced Analytical Methodologies for Trace Detection and Isomer-Specific Analysis

The accurate detection and quantification of Perfluoro-7-isopropoxyheptanoic acid and other PFAS at environmentally relevant concentrations present a significant analytical challenge. Future research is concentrating on the development of advanced analytical methodologies capable of trace detection and, crucially, isomer-specific analysis. The presence of various structural isomers for many PFAS, including branched and linear forms, complicates their identification and toxicological assessment, as different isomers can exhibit varying environmental behaviors and toxicities.

Current research efforts are geared towards enhancing the sensitivity and selectivity of existing techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), and exploring novel approaches. High-resolution mass spectrometry (HRMS) is emerging as a powerful tool for identifying a broader range of known and unknown PFAS in complex environmental matrices. Furthermore, the development of certified reference materials for emerging PFAS like this compound is critical for ensuring data quality and comparability across different laboratories and studies.

Key research directions include:

Non-Target and Suspect Screening: Developing workflows using HRMS to identify new and emerging PFAS compounds in environmental samples without relying on pre-existing analytical standards.

Isomer-Specific Quantification: Creating and validating analytical methods that can separate and quantify individual structural isomers of this compound and other PFAS.

In-Situ and Real-Time Monitoring: Innovating sensors and portable analytical devices for the rapid, on-site detection of PFAS in water sources.

Mechanistic Ecotoxicology and Adverse Outcome Pathway (AOP) Development in Non-Human Systems

Understanding the precise mechanisms by which this compound impacts biological systems at a molecular level is fundamental to predicting its ecological risks. Mechanistic ecotoxicology aims to elucidate these pathways, and the development of Adverse Outcome Pathways (AOPs) provides a structured framework for linking a molecular initiating event to an adverse outcome at the individual or population level. For PFAS, AOPs can help to organize existing toxicological data and identify key knowledge gaps.

Research in this area is increasingly focused on moving beyond standard toxicological endpoints to explore the intricate cellular and molecular interactions of PFAS. This includes investigating their effects on nuclear receptors, lipid metabolism, and oxidative stress pathways in a variety of non-human organisms, such as fish, invertebrates, and amphibians.

Future research will likely focus on:

AOP Network Development: Building comprehensive AOP networks for PFAS that consider the interactions of multiple stressors and complex environmental mixtures.

In Vitro and In Silico Models: Utilizing high-throughput screening assays and computational models to predict the toxic potential of a wider range of PFAS, including this compound, and to prioritize them for further in vivo testing.

Cross-Species Extrapolation: Investigating the conservation of toxicological pathways across different species to improve the ecological relevance of laboratory studies.

Novel Environmental Remediation and Destruction Technologies

The widespread contamination of soil and water with PFAS necessitates the development of effective and scalable remediation and destruction technologies. Conventional water treatment methods are often ineffective at removing these highly stable compounds. Consequently, a significant area of research is dedicated to finding novel solutions for their removal and complete mineralization.

A variety of technologies are currently under investigation, each with its own set of advantages and limitations. These can be broadly categorized into separation and concentration techniques, and destructive technologies.

| Remediation Technology | Description | Potential Advantages | Current Challenges |

| Adsorption | Utilizes materials like granular activated carbon (GAC) or ion exchange resins to bind PFAS. | Relatively low cost and well-established for other contaminants. | Competition from other organic matter; disposal of spent adsorbent. |

| Membrane Filtration | Employs reverse osmosis (RO) and nanofiltration (NF) to physically separate PFAS from water. | High removal efficiency for a broad range of PFAS. | High energy consumption; production of a concentrated waste stream. |

| Electrochemical Oxidation | Uses electrodes to generate highly reactive species that break down PFAS. | Can achieve complete destruction of PFAS. | Potential for formation of hazardous byproducts; electrode fouling. |

| Sonolysis | Applies high-frequency ultrasound to create cavitation bubbles that degrade PFAS. | Effective for a range of PFAS. | High energy costs; scalability for large volumes of water. |

| Plasma Treatment | Generates a plasma field to break the carbon-fluorine bond. | Rapid degradation rates. | High capital and operational costs. |

Future research will focus on optimizing the efficiency of these technologies, reducing their energy consumption, and scaling them up for field applications. The development of hybrid systems that combine different technologies is also a promising avenue for achieving cost-effective and complete PFAS remediation.

Global Transport Modeling and Source Apportionment

This compound and other PFAS can be transported over long distances in the atmosphere and oceans, leading to their presence in even the most remote regions of the globe. Global transport models are essential tools for understanding the pathways and fate of these chemicals on a planetary scale. Improving the accuracy of these models is a key research priority.

Source apportionment, the process of identifying the relative contributions of different sources to the environmental burden of PFAS, is another critical area of research. This is particularly challenging for emerging compounds where historical usage data may be limited.

Future research directions in this area include:

Improving Model Parameterizations: Refining the physicochemical properties of emerging PFAS, such as their volatility and partitioning behavior, to enhance the predictive power of transport models.

Integrating Multimedia Data: Combining data from different environmental compartments, such as air, water, soil, and biota, to create more holistic and constrained models.

Forensic Fingerprinting: Developing and applying advanced analytical techniques to identify unique chemical signatures or isomer profiles that can be used to trace PFAS back to their original sources.

Long-Term Ecological Impact Assessments

Assessing the long-term ecological impacts of chronic, low-level exposure to this compound and other PFAS is a complex but crucial endeavor. While acute toxicity studies provide valuable information, they may not fully capture the subtle, long-term effects on ecosystem structure and function.

Long-term ecological impact assessments require multi-year monitoring programs and field studies that examine a wide range of ecological endpoints. This includes investigating potential impacts on biodiversity, community composition, and ecosystem processes such as nutrient cycling.

Key areas for future research include:

Multi-Generational Studies: Conducting laboratory and field studies that span multiple generations of organisms to assess the potential for transgenerational toxicity and effects on population viability.

Ecosystem-Level Monitoring: Establishing long-term monitoring sites in contaminated and reference areas to track changes in ecosystem health over time.

Trophic Transfer and Biomagnification: Investigating the movement and accumulation of emerging PFAS through food webs to identify species at high risk of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.